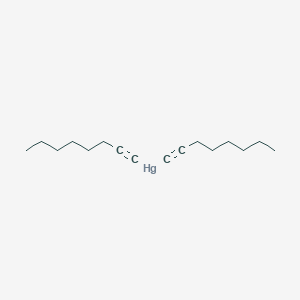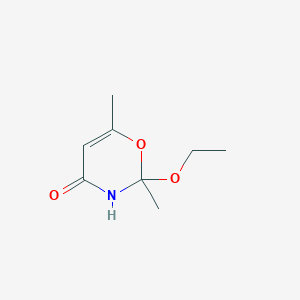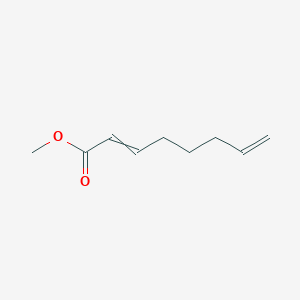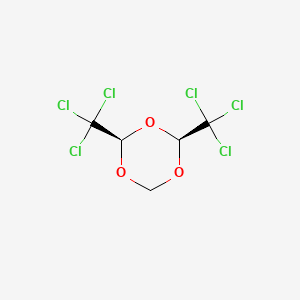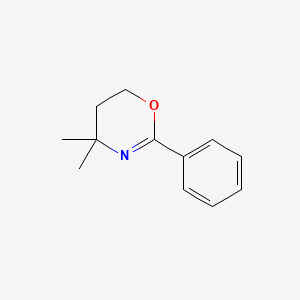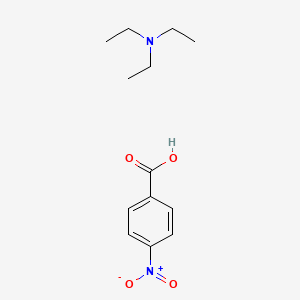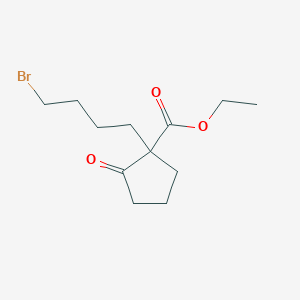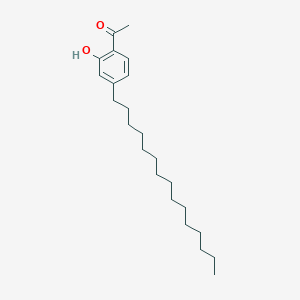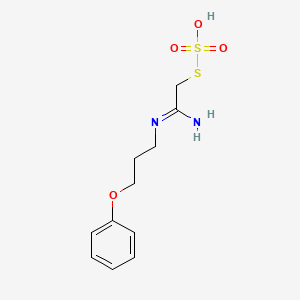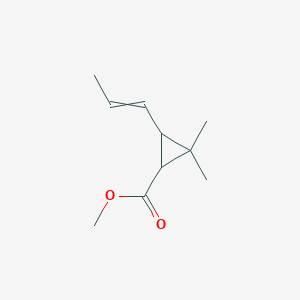
Glycinamide, N,N-diethylglycyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide, N,N-diethylglycyl-N-phenyl- is an organic compound that belongs to the class of carboximidic acids It is a derivative of glycine, an amino acid, and is characterized by its unique structure, which includes a phenyl group and diethylglycyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N,N-diethylglycyl-N-phenyl- typically involves the reaction of glycine derivatives with appropriate reagents. One common method is the reaction of glycine esters with ammonia, which results in the formation of amino acid amides . The reaction conditions often include the use of solvents such as water or alcohols, and the process may be catalyzed by acids or bases to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of Glycinamide, N,N-diethylglycyl-N-phenyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Glycinamide, N,N-diethylglycyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Glycinamide, N,N-diethylglycyl-N-phenyl- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Glycinamide, N,N-diethylglycyl-N-phenyl- depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Glycinamide, N,N-diethylglycyl-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand for transition metals.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, Glycinamide, N,N-diethylglycyl-N-phenyl- is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycinamide, N,N-diethylglycyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for transition metals, forming complexes that can catalyze various chemical reactions . Additionally, its buffering properties make it useful in maintaining pH levels in biological systems, thereby influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Glycinamide, N,N-diethylglycyl-N-phenyl- include:
Glycineamide: An amide derivative of glycine, used in the synthesis of glycineamide ribonucleotide.
Aminomethylamide: Another derivative of glycine, with applications in organic synthesis and as a ligand for transition metals.
Uniqueness
Glycinamide, N,N-diethylglycyl-N-phenyl- is unique due to its specific structure, which includes both a phenyl group and diethylglycyl moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with transition metals and its buffering properties further enhance its versatility and utility in scientific research and industrial applications.
Propriétés
Numéro CAS |
50333-28-3 |
|---|---|
Formule moléculaire |
C14H21N3O2 |
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
2-anilino-N-[2-(diethylamino)acetyl]acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-3-17(4-2)11-14(19)16-13(18)10-15-12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3,(H,16,18,19) |
Clé InChI |
DJXJKRSQNLTKHA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC(=O)CNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


